This compound is classified under organic compounds and specifically falls into the category of amines and alcohols. Its structural characteristics suggest that it may exhibit unique pharmacological properties, which are currently under investigation.
The synthesis of [1-(4-Aminophenyl)cyclopropyl]methanol typically involves several key steps:
The general reaction can be represented as follows:
This synthetic route allows for the selective formation of the desired compound while minimizing by-products.
The molecular structure of [1-(4-Aminophenyl)cyclopropyl]methanol can be described using various structural representations:
InChI=1S/C10H13NO/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4,12H,5-7,11H2C1CC1(CO)C2=CC=C(C=C2)N[1-(4-Aminophenyl)cyclopropyl]methanol can participate in various chemical reactions:
These reactions are significant for developing derivatives that could enhance pharmacological activity or modify physical properties.
The mechanism of action for [1-(4-Aminophenyl)cyclopropyl]methanol is not fully elucidated but is believed to involve interactions with specific biological targets such as receptors or enzymes:
Understanding these interactions is crucial for determining its therapeutic potential.
The physical and chemical properties of [1-(4-Aminophenyl)cyclopropyl]methanol include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 163.22 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| Flash Point | Not available |
These properties indicate that while some data is lacking, the compound's behavior in various environments can be inferred based on similar compounds.
[1-(4-Aminophenyl)cyclopropyl]methanol has several potential applications:
CAS No.: 193419-86-2
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4